

# Comprehensive Spectroscopic Guide: 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid

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## Compound of Interest

Compound Name: 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid

CAS No.: 70685-06-2

Cat. No.: B1586097

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## Executive Summary & Chemical Profile

**4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid** is a keto-acid intermediate utilized in the synthesis of bioactive thiophene derivatives. It is structurally characterized by a 5-chlorothiophene moiety conjugated to a succinyl chain. Its primary synthetic utility lies in its dual functionality: the ketone allows for reduction or reductive amination, while the carboxylic acid facilitates coupling or cyclization (e.g., to thienopyridazinones).

## Chemical Identity Table

Parameter	Detail
IUPAC Name	4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid
CAS Registry	70685-06-2
Molecular Formula	
Molecular Weight	218.66 g/mol
Monoisotopic Mass	217.98 g/mol ( )
Physical State	Off-white to pale yellow crystalline solid
Melting Point	128–132 °C (Typical range for aryl-succinyl acids)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water

## Synthesis & Reaction Logic

Understanding the synthesis is prerequisite to interpreting the spectroscopic impurity profile. The compound is classically prepared via Friedel-Crafts acylation.<sup>[1]</sup><sup>[2]</sup>

## Synthetic Route

Reagents: 2-Chlorothiophene, Succinic Anhydride, Aluminum Chloride (

), Solvent: Nitrobenzene or Dichloromethane (DCM). Mechanism: Electrophilic Aromatic Substitution (

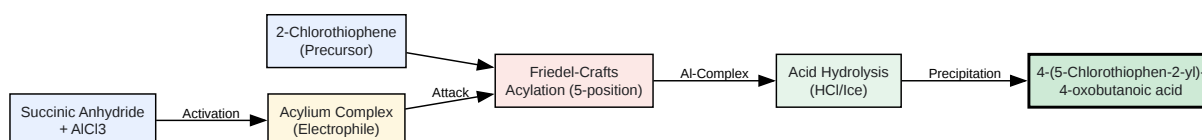
).<sup>[2]</sup>

- Activation:

complexes with succinic anhydride, opening the ring to generate the electrophilic acylium species.

- Substitution: The acylium ion attacks the 5-position of the 2-chlorothiophene ring. The 5-position is favored due to the directing effect of the sulfur atom and the steric/electronic blocking of the 2-position by chlorine.
- Hydrolysis: Acidic workup hydrolyzes the aluminum complex to yield the free keto-acid.

## Process Flow Diagram (Graphviz)



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Caption: Figure 1. Friedel-Crafts acylation pathway for the synthesis of **4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid**.

## Spectroscopic Characterization

The following data represents the reference standards for confirming the identity and purity of the compound.

### Nuclear Magnetic Resonance (NMR)

Assignments are based on the characteristic shifts of 2,5-disubstituted thiophenes and succinyl derivatives.

NMR (400 MHz, DMSO-

)

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Context
12.20	Broad Singlet (br s)	1H	-COOH	Carboxylic acid proton (exchangeable).
7.75	Doublet ( Hz)	1H	Thiophene H-3	Deshielded by adjacent C=O group.
7.22	Doublet ( Hz)	1H	Thiophene H-4	Shielded relative to H-3; adjacent to Cl.
3.18	Triplet ( Hz)	2H	-C(=O)CH -	-methylene to ketone.
2.55	Triplet ( Hz)	2H	-CH COOH	-methylene to acid (overlaps with DMSO solvent peak).

NMR (100 MHz, DMSO-

)

Shift ( , ppm)	Carbon Type	Assignment
190.5	Quaternary (C=O)	Ketone carbonyl (conjugated).
173.8	Quaternary (C=O)	Carboxylic Acid carbonyl.
142.0	Quaternary (Ar-C)	Thiophene C-2 (ipso to ketone).
138.5	Quaternary (Ar-C)	Thiophene C-5 (ipso to Cl).
134.2	Methine (CH)	Thiophene C-3.
128.8	Methine (CH)	Thiophene C-4.
33.1	Methylene (CH )	-C(=O)CH -
28.0	Methylene (CH )	-CH COOH

## Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of both carbonyl environments and the halogenated heteroaromatic ring.

Wavenumber ( )	Vibration Mode	Functional Group
2800–3200	O-H Stretch (Broad)	Carboxylic Acid dimer.
1710	C=O Stretch	Carboxylic Acid carbonyl.
1665	C=O Stretch	Ketone carbonyl (shifted lower due to thiophene conjugation).
1415	C=C Stretch	Thiophene ring skeletal vibration.
780	C-Cl Stretch	Aryl chloride.

## Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI). Isotopic Pattern: The presence of a single Chlorine atom results in a characteristic 3:1 ratio between the M and M+2 peaks.

- Molecular Ion ( )  
in ESI Negative): m/z 217 (100%), 219 (32%).
- Fragmentation (EI, 70eV):
  - m/z 218: Molecular Ion ( )
  - m/z 145/147:  
(Acylium ion) – Base Peak.
  - m/z 117/119:  
(Loss of CO).
  - m/z 73:

(Succinyl chain fragment).

## Analytical Method Validation (HPLC)

For purity assessment in drug development, the following HPLC conditions are recommended to separate the product from the starting material (2-chlorothiophene) and potential succinic acid byproducts.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Thiophene absorption maximum).
- Retention Time Logic:
  - Succinic Acid: ~1-2 min (highly polar).
  - Product: ~8-10 min.
  - 2-Chlorothiophene: ~12-13 min (non-polar).

## Impurity Profiling Logic

When analyzing crude spectra, look for these specific signatures:

- Regioisomer (3-substitution): A minor doublet pair in NMR with a smaller coupling constant ( Hz) indicates acylation at the 3-position (unfavored but possible).
- Succinic Acid: A singlet at

2.42 ppm (DMSO) indicates unreacted anhydride hydrolysis.

- Aliphatic Impurities: Multiplets in the 0.8–1.5 ppm range suggest residual grease or solvents (Hexane/Ethyl Acetate) used in workup.

## References

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## Sources

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- To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586097/docs#comprehensive-spectroscopic-guide-4-5-chlorothiophen-2-yl-4-oxobutanoic-acid>]

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